molecular formula C8H9BrO3 B15357266 Propan-2-yl 5-bromofuran-2-carboxylate

Propan-2-yl 5-bromofuran-2-carboxylate

Cat. No.: B15357266
M. Wt: 233.06 g/mol
InChI Key: UPYFWJHZPUQVBW-UHFFFAOYSA-N
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Description

Propan-2-yl 5-bromofuran-2-carboxylate is a chemical compound belonging to the class of furan derivatives Furan derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 5-bromofuran-2-carboxylate typically involves the bromination of furan-2-carboxylic acid followed by esterification. The reaction conditions include the use of bromine as the brominating agent and propan-2-ol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Propan-2-yl 5-bromofuran-2-carboxylate has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems and the development of new drugs.

  • Medicine: It has potential therapeutic applications, including antibacterial and antifungal properties.

  • Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Propan-2-yl 5-bromofuran-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Propan-2-yl 5-bromofuran-2-carboxylate is compared with other similar compounds to highlight its uniqueness:

  • Furan-2-carboxylic acid: Similar structure but lacks the bromo and propan-2-yl groups.

  • Propan-2-yl 5-chlorofuran-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

  • Propan-2-yl 5-iodofuran-2-carboxylate: Similar structure but with an iodine atom instead of bromine.

These compounds differ in their reactivity and biological activities due to the different halogen atoms present.

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Properties

Molecular Formula

C8H9BrO3

Molecular Weight

233.06 g/mol

IUPAC Name

propan-2-yl 5-bromofuran-2-carboxylate

InChI

InChI=1S/C8H9BrO3/c1-5(2)11-8(10)6-3-4-7(9)12-6/h3-5H,1-2H3

InChI Key

UPYFWJHZPUQVBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(O1)Br

Origin of Product

United States

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